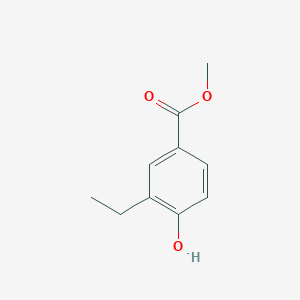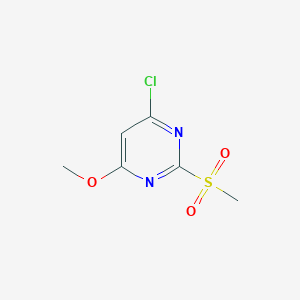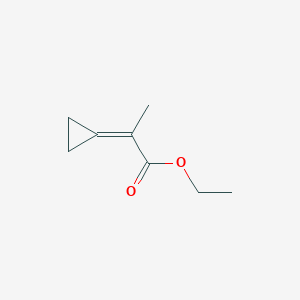
Ethyl 2-cyclopropylidenepropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyclopropylidenepropanoate is a chemical compound that has been the subject of various studies due to its potential as a building block in organic synthesis. It is known for its reactivity, particularly in the presence of catalysts, which allows for the formation of complex molecular structures such as cycloheptadiene derivatives and bicyclic compounds .
Synthesis Analysis
The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives has been achieved through several methods. One approach involves the use of nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with terminal alkynes, which proceeds smoothly and yields highly selective cycloheptadiene derivatives . Another method reported the synthesis of ethyl cyclopropylideneacetate via an acid-catalyzed Wittig reaction, which serves as a precursor for further reactions . Additionally, a versatile α-cyclopropylester cation synthon, ethyl-2-(2-chloroethyl)acrylate, has been used for the efficient synthesis of cyclopropane ester derivatives through Michael addition-induced cyclization reactions .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyclopropylidenepropanoate derivatives has been elucidated using techniques such as X-ray crystallography. Structural determination has revealed distortions associated with steric hindrance, such as the expansion of the C(carbonyl)–C(α)–C(β) angle to about 125° in some cases . Ab initio SCF calculations have also been employed to determine the most stable conformations of related cyclopropyl compounds, providing insights into their geometrical structures .
Chemical Reactions Analysis
Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions that lead to the formation of diverse molecular architectures. For instance, it participates in [3+2+2] cycloaddition reactions with diynes to synthesize fused bicyclic compounds . It also reacts in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2] octanes . Furthermore, the compound has been used as a multifunctional cyclopropyl building block, undergoing basic transformations such as Michael additions, Diels–Alder reactions, and hetero-Diels–Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyclopropylidenepropanoate and its derivatives are influenced by the presence of the cyclopropyl group and the electron-withdrawing substituents. These structural features impart high reactivity to the compound, making it suitable for various synthetic applications. The introduction of an electron-withdrawing group is particularly important for the progress of nickel-catalyzed cocyclization reactions . The reactivity against different nucleophiles has been demonstrated, showing the versatility of ethyl 2-cyclopropylidenepropanoate as a synthon in organic synthesis .
Applications De Recherche Scientifique
Asymmetric Organocatalysis
One area of application is in asymmetric organocatalysis, where compounds similar to Ethyl 2-cyclopropylidenepropanoate are used in [3+2] annulation reactions. For example, the asymmetric organocatalytic approach for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been studied, resulting in compounds with moderate yield and low enantiomeric purity (Kaert Reitel et al., 2018).
Solubility and Phase Behavior Studies
The solubility of CO2 in ethyl lactate (a compound related to ethyl 2-cyclopropylidenepropanoate) and the modeling of phase behavior in CO2 + ethyl lactate mixtures are crucial for understanding the solvent properties in various industrial applications, including the pharmaceutical and fine chemical industries (D. Bermejo et al., 2013).
Safety And Hazards
Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
ethyl 2-cyclopropylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJNCIOZWFDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455292 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylidenepropanoate | |
CAS RN |
55281-62-4 |
Source


|
| Record name | ethyl 2-cyclopropylidenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


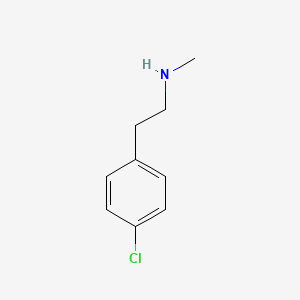
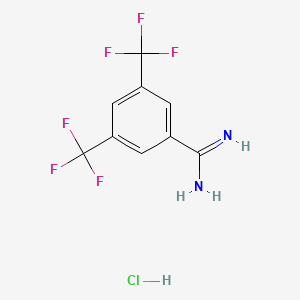
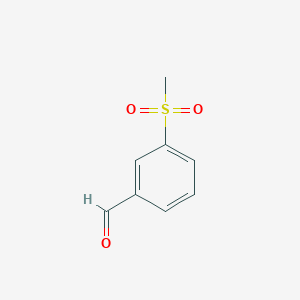
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
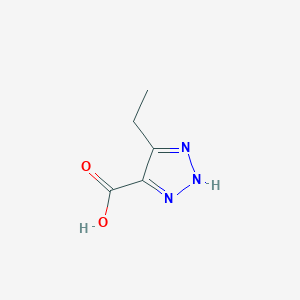
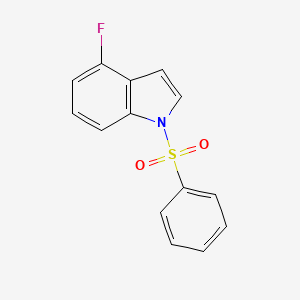
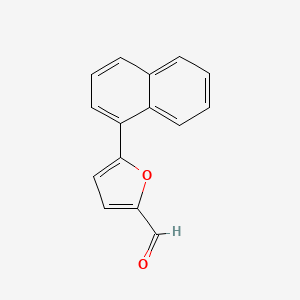
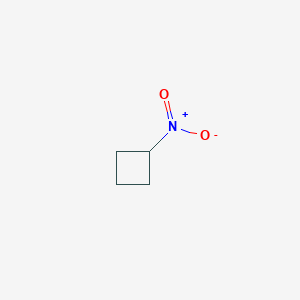
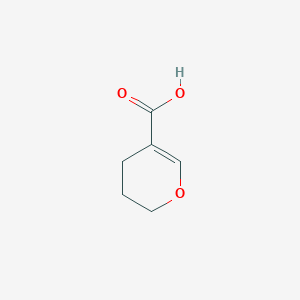
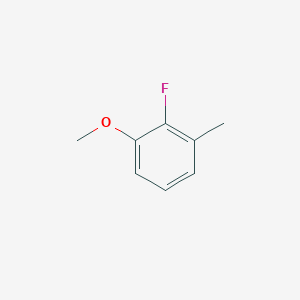
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
